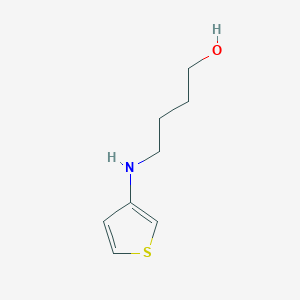![molecular formula C37H24N2O B14137769 Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
Bis[4-(9H-carbazol-9-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(9H-carbazol-9-yl)phenyl]methanone: is an organic compound with the molecular formula C36H24N2O. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound features two carbazole units attached to a central biphenyl structure, which contributes to its unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(9H-carbazol-9-yl)phenyl]methanone typically involves the Ullmann reaction or the Buchwald-Hartwig coupling reaction. These methods are used to form the C-N bonds between the carbazole units and the biphenyl core.
-
Ullmann Reaction:
Reagents: Copper catalyst, carbazole, and biphenyl halide.
Conditions: High temperature, inert atmosphere.
Procedure: The carbazole and biphenyl halide are reacted in the presence of a copper catalyst under an inert atmosphere at elevated temperatures to form the desired product.
-
Buchwald-Hartwig Coupling:
Reagents: Palladium catalyst, carbazole, and biphenyl halide.
Conditions: Moderate temperature, inert atmosphere.
Procedure: The carbazole and biphenyl halide are reacted in the presence of a palladium catalyst and a suitable ligand under an inert atmosphere to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Bis[4-(9H-carbazol-9-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[4-(9H-carbazol-9-yl)phenyl]methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, organic solar cells, and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of Bis[4-(9H-carbazol-9-yl)phenyl]methanone in optoelectronic devices involves its ability to transport charge and emit light. The carbazole units facilitate hole transport, while the biphenyl core provides a rigid framework that enhances the compound’s electronic properties. In OLEDs, the compound acts as a host material, transferring energy to dopant molecules, which then emit light.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl
- 4,4’-Dicarbazole-1,1’-biphenyl
Comparison:
- Uniqueness: Bis[4-(9H-carbazol-9-yl)phenyl]methanone is unique due to the presence of a ketone group, which can influence its electronic properties and reactivity compared to other similar compounds that lack this functional group.
- Applications: While similar compounds are also used in OLEDs and other optoelectronic devices, this compound offers distinct advantages in terms of stability and efficiency due to its unique structure.
Eigenschaften
Molekularformel |
C37H24N2O |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
bis(4-carbazol-9-ylphenyl)methanone |
InChI |
InChI=1S/C37H24N2O/c40-37(25-17-21-27(22-18-25)38-33-13-5-1-9-29(33)30-10-2-6-14-34(30)38)26-19-23-28(24-20-26)39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39/h1-24H |
InChI-Schlüssel |
ZZMKXHRMEOFJOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)

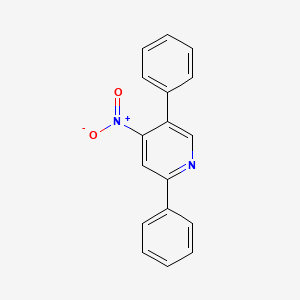
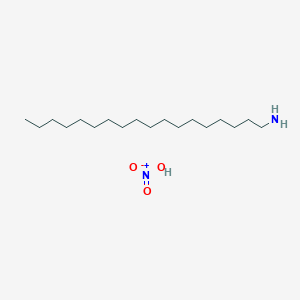
![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)
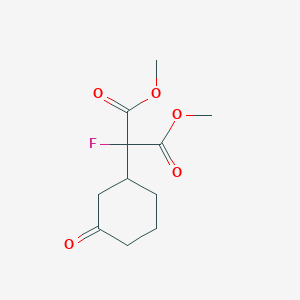
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
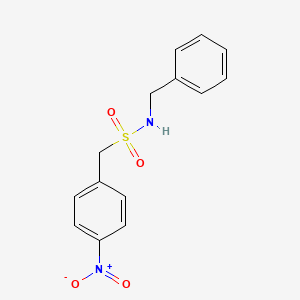
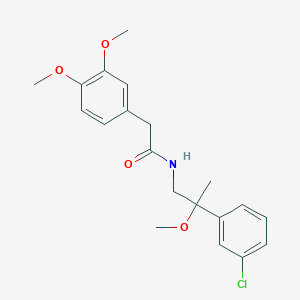
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)

